3,4,5-Trichloropyridin-2-ol

Vue d'ensemble

Description

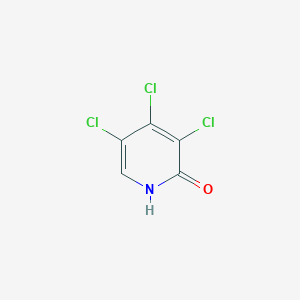

3,4,5-Trichloropyridin-2-ol is a chlorinated derivative of pyridinol, a heterocyclic aromatic compound. It is known for its significant role as an intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides . The compound has a molecular formula of C5H2Cl3NO and a molar mass of 198.44 g/mol .

Applications De Recherche Scientifique

Agricultural Applications

Pesticide Production

- TCPy is a critical precursor for synthesizing organophosphate insecticides such as chlorpyrifos and triclopyr . Chlorpyrifos is one of the most widely used pesticides globally, known for its effectiveness against a range of pests in agricultural settings . Triclopyr is primarily used for controlling woody plants and invasive species .

Mechanism of Action

- The efficacy of TCPy-derived pesticides lies in their ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target pests .

Toxicity and Health Implications

Toxicological Studies

- Research has indicated that exposure to TCPy can lead to various health issues, including chloracne and peripheral neuropathy. Case studies have documented instances where workers exposed to TCPy during its production developed chloracne, characterized by severe skin lesions and systemic symptoms .

Case Studies

- A notable case involved three workers who developed chloracne after short-term exposure to TCPy at a manufacturing facility. Symptoms included papules and neurological issues, highlighting the compound's potential health risks associated with occupational exposure .

| Case Study | Symptoms | Duration of Exposure | Outcome |

|---|---|---|---|

| Worker 1 | Severe papules, liver damage | 3 days | Improved with treatment |

| Worker 2 | Papules on face and neck | 1 week | Minimal improvement |

| Worker 3 | Similar symptoms as Worker 2 | 2 weeks | New lesions appeared |

Environmental Impact

Metabolite Studies

- TCPy is also studied as a metabolite of chlorpyrifos and triclopyr. Its presence in environmental samples raises concerns regarding its persistence and potential ecological effects. Studies have shown correlations between TCPy exposure and adverse health effects in humans, such as reduced testosterone levels .

Regulatory Concerns

- The increasing awareness of TCPy’s toxicity has led to calls for stricter regulations on its use and monitoring in agricultural practices. The compound's classification as a potential endocrine disruptor necessitates further investigation into its long-term effects on human health and the environment .

Future Research Directions

Given the compound's dual role as a pesticide precursor and a potential health hazard, future research should focus on:

- Developing safer alternatives to TCPy-based pesticides.

- Investigating the mechanisms underlying TCPy toxicity.

- Assessing long-term environmental impacts and human health risks associated with chronic exposure.

Mécanisme D'action

Target of Action

3,4,5-Trichloropyridin-2-ol is a chlorinated version of 2-pyridone . It is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr

Mode of Action

It is known that it is a metabolite of certain pesticides, suggesting that it may interact with biological targets in a similar manner to these parent compounds .

Biochemical Pathways

This compound is involved in the biodegradation pathways of the insecticide chlorpyrifos and the herbicide triclopyr . Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification . Two possible degradation pathways of this compound have been proposed: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .

Pharmacokinetics

It is known that this compound is a metabolite of certain pesticides, suggesting that it may share similar pharmacokinetic properties with these parent compounds .

Result of Action

It is known that it is a metabolite of certain pesticides, suggesting that it may have similar effects to these parent compounds .

Action Environment

This compound is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life . Moreover, this compound has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring . The release of chloride inhibits the proliferation of soil microbes in the neighboring environment and further prevents the degradation of parent chemicals .

Analyse Biochimique

Biochemical Properties

3,4,5-Trichloropyridin-2-ol plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in detoxification processes, leading to altered cellular responses to environmental stressors . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can undergo biodegradation through hydrolytic-oxidative dechlorination and denitrification pathways, leading to the formation of intermediate metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows this compound to interact with specific biomolecules within distinct cellular environments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloropyridin-2-ol typically involves the reaction of trichloroacetyl chloride with acrylonitrile. This process includes several steps: addition, cyclization, and aromatization . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as tetrachloropyridine .

Industrial Production Methods

In industrial settings, the production of this compound is optimized by conducting the individual steps separately. This separation helps in managing the by-products like water and hydrochloric acid, which can interfere with the earlier steps of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trichloropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different chlorinated pyridine derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated pyridines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various chlorinated pyridine derivatives, which are valuable intermediates in the synthesis of agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5,6-Trichloropyridin-2-ol: Another chlorinated pyridinol with similar applications in agrochemicals.

2,3,5,6-Tetrachloropyridine: A more heavily chlorinated derivative used in similar contexts.

Uniqueness

3,4,5-Trichloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of certain agrochemicals .

Activité Biologique

3,4,5-Trichloropyridin-2-ol (TCP) is a chlorinated derivative of pyridine that has garnered attention due to its biological activity and potential health implications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 198.43 g/mol

- Structure : TCP is characterized by three chlorine atoms attached to the pyridine ring, which influences its reactivity and interaction with biological systems.

TCP primarily exerts its biological effects through several mechanisms:

- Endocrine Disruption : TCP has been shown to interfere with testosterone synthesis by inhibiting the binding of testosterone to androgen receptors. This disruption can lead to hormonal imbalances and reproductive toxicity, particularly affecting spermatogenesis in male subjects .

- Cytotoxicity : Research indicates that TCP exhibits direct cytotoxic effects on various cell lines, including human embryonic kidney cells (HEK 293). Studies have shown significant cellular damage following exposure to TCP, suggesting potential nephrotoxicity .

- DNA Interaction : TCP may bind to DNA in a groove-binding manner, which can affect gene expression without significantly distorting the DNA structure. This interaction raises concerns about mutagenic potential .

- Hepatotoxicity and Nephrotoxicity : Animal studies have linked TCP exposure to liver and kidney damage, with accumulation in vital organs leading to structural and functional impairments .

Case Study 1: Occupational Exposure

A report documented three young men who developed chloracne and polyneuropathy after exposure to TCP during construction work at a factory producing the compound. The patients exhibited skin lesions, liver damage, and neurological symptoms following varying durations of exposure (3 days to 2 weeks). Laboratory tests revealed significant elevations in liver enzymes, indicating hepatotoxicity .

| Patient | Duration of Exposure | Liver Function Tests (AST/ALT) | Symptoms |

|---|---|---|---|

| 1 | 3 days | 23000 U/L / Elevated | Severe bilateral lower limb pain, chloracne |

| 2 | 1 week | Normal | Papules on head and neck |

| 3 | 2 weeks | Normal | Similar papules as patient 2 |

The patients received symptomatic treatment including topical agents and liver function protection, with variable recovery outcomes.

Case Study 2: Animal Model

In a controlled study on rats, TCP administration resulted in dose-dependent hepatotoxicity and nephrotoxicity. The study indicated that younger rats displayed heightened sensitivity to TCP due to differences in pharmacokinetics compared to adults .

Research Findings

Recent studies have focused on the biological activities of TCP:

- Endocrine Disruption : TCP enhances the effects of chlorpyrifos (an insecticide) on testosterone synthesis by affecting signaling pathways critical for hormone production .

- Cytotoxic Effects : In vitro assays demonstrated that TCP has an IC value indicating significant cytotoxicity towards various cancer cell lines, suggesting potential for further investigation in cancer therapeutics .

Propriétés

IUPAC Name |

3,4,5-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZPCKHNCXIHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407463 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-98-3 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.